Aminodiphenylmethane
Overview
Description
It is a colorless to yellow liquid that is slightly soluble in water but miscible with organic solvents like chloroform, dimethyl sulfoxide, and methanol . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.
Mechanism of Action
Target of Action
Benzhydrylamine is primarily used as a reagent in the synthesis of primary amines . It acts as an ammonia synthon, reacting with aldehydes, ketones, alkyl toluene-p-sulfonates, and halides . The primary targets of benzhydrylamine are these organic compounds, which it converts into corresponding primary amines .
Mode of Action
The mode of action of benzhydrylamine involves its reaction with the target compounds to form imines, which are then reduced to form primary amines . This process is facilitated by the presence of a catalyst . The reaction is a valuable procedure for the preparation of primary amines, avoiding the formation of secondary and tertiary amines as byproducts .
Biochemical Pathways
The biochemical pathways involved in the action of benzhydrylamine are primarily related to the synthesis of primary amines . The conversion of aldehydes, ketones, alkyl toluene-p-sulfonates, and halides into primary amines is a key step in the synthesis of many biologically active compounds and synthetic building blocks .
Pharmacokinetics
Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific conditions of the reaction it is used in, including factors such as the solvent used and the presence of catalysts .
Result of Action
The result of benzhydrylamine’s action is the conversion of target compounds into primary amines . These primary amines can then be used in further reactions to synthesize a wide variety of compounds, including many that are biologically active .
Action Environment
The action of benzhydrylamine can be influenced by various environmental factors, including the solvent used in the reaction and the presence of catalysts . For example, the use of DMSO as a solvent and potassium tert-butoxide as a catalyst has been shown to facilitate the reaction of benzhydrylamine with target compounds .
Biochemical Analysis
Biochemical Properties
Benzhydrylamine plays a significant role in biochemical reactions, particularly in the synthesis of primary amines . It interacts with various biomolecules such as aldehydes, ketones, alkyl toluene-p-sulfonates, and halides, converting them into the corresponding primary amines .
Molecular Mechanism
The molecular mechanism of Benzhydrylamine involves its interaction with other molecules to form primary amines . It exerts its effects at the molecular level through these binding interactions, potentially influencing enzyme activity and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminodiphenylmethane can be synthesized through several methods. One common approach involves the reduction of diphenylketoxime. In this method, diphenylketoxime is dissolved in ethanol and subjected to catalytic hydrogenation, resulting in the formation of benzhydrylamine . Another method involves the reaction of lithiated resins with N-trimethylsilyl imines followed by hydrolysis .
Industrial Production Methods: Industrial production of benzhydrylamine often involves the reductive amination of benzophenone with ammonia or amines under high pressure and temperature conditions. This method is favored for its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Aminodiphenylmethane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzophenone imine.
Reduction: It can be reduced to form diphenylmethane.
Substitution: this compound can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like alkyl halides and tosylates are used in substitution reactions.
Major Products:
Oxidation: Benzophenone imine.
Reduction: Diphenylmethane.
Substitution: Various substituted benzhydrylamine derivatives.
Scientific Research Applications
Aminodiphenylmethane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzylamine: Similar in structure but lacks the phenyl group attached to the nitrogen atom.
Diphenylamine: Contains two phenyl groups attached to a nitrogen atom but lacks the methylene bridge.
Triphenylmethylamine: Contains three phenyl groups attached to a nitrogen atom, making it more sterically hindered.
Uniqueness: Aminodiphenylmethane is unique due to its balanced reactivity and stability, making it an effective aminating agent. Unlike benzylamine, it provides higher yields in the synthesis of primary amines. Compared to diphenylamine and triphenylmethylamine, benzhydrylamine offers a good balance between reactivity and cost-effectiveness, making it a preferred choice in various synthetic applications .
Properties
IUPAC Name |
diphenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHPNCMVUAKAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238346 | |
Record name | Benzhydrylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91-00-9 | |
Record name | Benzhydrylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzhydrylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminodiphenylmethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzhydrylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzhydrylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZHYDRYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BO6ISS9DX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzhydrylamine?
A1: Benzhydrylamine has the molecular formula C13H13N and a molecular weight of 183.25 g/mol. []
Q2: What spectroscopic data is available for characterizing benzhydrylamine?
A2: Benzhydrylamine can be characterized using techniques like NMR spectroscopy (1H NMR), IR spectroscopy, and mass spectrometry (MS). [, ]
Q3: What are some common synthetic routes to benzhydrylamine?
A3: Benzhydrylamine can be synthesized via several methods, including:
- Grignard Reaction: Addition of phenylmagnesium bromide (a Grignard reagent) to benzonitrile followed by reduction. []
- Reduction of Benzophenone Oxime: Benzophenone can be converted to its oxime, which is then reduced to benzhydrylamine. This reduction can be achieved using various reagents like zinc in sodium hydroxide solution, or through biocatalytic reduction using ceraceous bacillus. [, ]
- Microwave-Assisted Synthesis: A two-step process involving the microwave-assisted formation of N-benzhydrylformamide from benzophenone and formamide, followed by microwave-assisted hydrolysis to yield benzhydrylamine hydrochloride. []
Q4: Can benzhydrylamine be synthesized enantioselectively?
A4: Yes, enantiomerically pure N-acetylbenzhydrylamines can be synthesized through a multi-step route utilizing alkene-alkyne cross-metathesis and alkyne-diene tandem metathesis reactions, potentially under microwave irradiation. []
Q5: How is benzhydrylamine utilized in solid-phase peptide synthesis (SPPS)?
A5: Benzhydrylamine and its derivatives are often incorporated into resins used as solid supports in SPPS, specifically for the synthesis of C-terminal peptide amides. [, , , ]
Q6: Why are benzhydrylamine resins preferred for synthesizing peptide amides?
A6: Upon treatment with strong acids like anhydrous hydrogen fluoride, the peptide bond to the benzhydrylamine linker cleaves, releasing the desired peptide amide. []
Q7: What are the limitations of standard p-MBHA resins in SPPS?
A7: The performance of p-MBHA resin can vary significantly between batches, potentially leading to inefficient coupling reactions and impacting overall synthetic yields. []
Q8: How does grafting a benzhydrylamine linker onto PAM resins improve SPPS?
A8: Grafting a functionalized benzhydrylamine linker onto well-characterized PAM resins circumvents the batch-to-batch inconsistencies of p-MBHA resins, providing a more reliable platform for peptide amide synthesis. This strategy, combined with optimized Boc-chemistry, has demonstrably improved the synthesis of challenging peptides like conotoxins. []
Q9: Are there alternative linkers to benzhydrylamine for peptide amide synthesis?
A9: Yes, 4-tert-butylbenzhydrylamine resin (BUBHAR) has been investigated as an alternative solid support for peptide synthesis, exhibiting good solvation properties and potentially improved performance over MBHAR in specific cases. []
Q10: What is the role of the "safety-catch" principle in benzhydrylamine-based protecting groups?
A10: The "safety-catch" principle involves modifying a stable protecting group to become labile under specific conditions. For example, p-substituted benzhydrylamine derivatives are stable under Boc deprotection conditions but become labile upon oxidation, allowing for orthogonal protecting group strategies. []
Q11: How does the swelling behavior of benzhydrylamine resins differ from other resins in SPPS?
A11: Benzhydrylamine resins, particularly BUBHAR, have shown greater swelling in solvents commonly used in SPPS compared to MBHAR, suggesting better accessibility of reagents to the growing peptide chain. [, ]
Q12: What factors influence the stability of the peptidyl-resin linkage in benzhydrylamine-based SPPS?
A12: Factors like the specific benzhydrylamine derivative used (e.g., BHAR vs. MBHAR), the C-terminal amino acid of the peptide (e.g., Gly vs. Phe), and the cleavage conditions (e.g., HF vs. TFA) all influence the stability of the peptidyl-resin linkage. [, ]
Q13: How does the choice of cleavage conditions impact peptide yield and purity in benzhydrylamine-based SPPS?
A13: The selection of cleavage conditions is crucial, as overly harsh conditions can lead to peptide degradation. For instance, while TFMSA/TFA can be a viable alternative to HF for cleaving peptides from benzhydrylamine resins, prolonged exposure to these reagents can result in increased degradation, impacting both yield and purity. []
Q14: How are palladium(II) complexes with benzhydrylamine-derived ligands synthesized?
A14: Immobilized palladium(II) acyclic diaminocarbene (Pd(II)-ADC) complexes can be synthesized by reacting benzhydrylamine-functionalized polystyrene resin with cis-PdCl2(CNR)2, leading to the formation of carbene complexes on the resin surface. []
Q15: What type of catalytic activity do these palladium complexes exhibit?
A15: These immobilized Pd(II)-ADC complexes have been shown to be effective catalysts for Sonogashira and Suzuki-Miyaura cross-coupling reactions. []
Q16: How do electronic and steric properties of N-heterocyclic benzhydrylamine ligands impact catalytic activity?
A16: Modifications to the benzhydrylamine core, specifically the introduction of N-heterocyclic substituents, influence the electronic and steric properties of the resulting ligands. These variations affect the activity of the corresponding palladium complexes in Suzuki-Miyaura reactions, highlighting the potential for tuning catalyst performance through ligand design. []
Q17: Can benzhydrylamine derivatives be used in chiral applications?
A17: Yes, chiral benzhydrylamine derivatives, even those with subtle structural differences like 2-methylbenzhydrylamine, can induce high stereoselectivity in reactions like the Strecker synthesis of α-aminonitriles. []
Q18: How does the chirality of 2-methylbenzhydrylamine influence the Strecker reaction?
A18: Despite its seemingly small chiral center, 2-methylbenzhydrylamine leads to high diastereomeric excesses (up to >99.5% de) in the Strecker reaction with achiral aldehydes, likely through a mechanism involving asymmetric amplification via conglomerate formation. []
Q19: Can this approach be applied to synthesize other important chiral building blocks?
A19: This strategy has been successfully employed to synthesize enantioenriched α-amino acids like L-alanine with high enantiomeric excess (98% ee), demonstrating its potential for accessing valuable chiral molecules. []
Q20: How is benzhydrylamine used in the synthesis of chiral sulfoxides?
A20: Chiral supramolecular hosts, created using urea-modified L-phenylalanine and benzhydrylamine, can enantioselectively include alkyl aryl sulfoxides, leading to high enantiomeric excesses (up to 89% ee) through the formation of ternary inclusion crystals. []
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